4-Nitrobenzyl acetate

Overview

Description

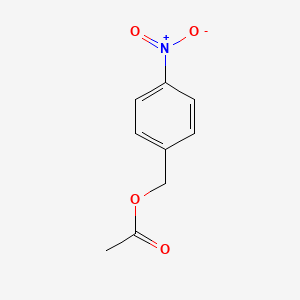

4-Nitrobenzyl acetate is an organic compound with the molecular formula C9H9NO4. It is an ester derived from 4-nitrobenzyl alcohol and acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrobenzyl acetate can be synthesized through the acetylation of 4-nitrobenzyl alcohol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, and yields the desired ester in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the same acetylation reaction on a larger scale. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-nitrobenzyl alcohol and acetic acid.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 4-Nitrobenzyl alcohol and acetic acid.

Reduction: 4-Aminobenzyl acetate.

Substitution: Various substituted benzyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl acetate is used in various scientific research applications, including:

Organic Synthesis: As a reagent in the synthesis of more complex organic molecules.

Proteomics Research: Utilized in the study of proteins and their functions.

Chemical Biology: Employed in the development of chemical probes and tools for studying biological systems.

Industrial Applications: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl acetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 4-nitrobenzyl alcohol and acetic acid. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl acetate: Similar in structure but with a phenyl group instead of a benzyl group.

4-Nitrobenzyl alcohol: The alcohol precursor to 4-nitrobenzyl acetate.

4-Aminobenzyl acetate: The reduced form of this compound.

Uniqueness

This compound is unique due to its combination of a nitro group and an ester functional group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and research applications.

Biological Activity

4-Nitrobenzyl acetate (4-NBA) is an organic compound with significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with 4-NBA.

Chemical Structure and Properties

This compound is an ester derived from 4-nitrobenzoic acid and ethanol. Its chemical formula is , and it features a nitro group () attached to the benzene ring, which is known to influence its reactivity and biological interactions. The compound has a melting point of approximately 75-77 °C and is typically stored at low temperatures to maintain stability .

Biological Activity

Enzymatic Substrate

this compound serves as a substrate for various enzymes, particularly esterases. It has been used to evaluate esterase activity in human embryonic kidney cells and to study its conversion to p-nitrophenol by the esterase activity of bovine serum albumin . The ability of 4-NBA to act as a substrate allows researchers to investigate enzyme kinetics and mechanisms.

Inhibition Studies

Research has shown that 4-NBA can be utilized in carbonic anhydrase inhibition assays. Carbonic anhydrases are crucial for maintaining acid-base balance in biological systems, and their inhibition can have therapeutic implications in conditions like glaucoma and epilepsy .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

-

Esterase Activity Evaluation

In a study focused on human embryonic kidney cells, it was found that 4-NBA could effectively serve as an esterase substrate, leading to the production of p-nitrophenol. This conversion was quantitatively assessed, highlighting the compound's role in enzymatic assays . -

Carbonic Anhydrase Inhibition

A significant finding was that 4-NBA inhibits carbonic anhydrase, which is essential for regulating pH levels in biological systems. This inhibition suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial . -

Synthesis via Immobilized Enzymes

The synthesis of 4-nitrophenyl acetate from acetic acid and 4-nitrophenol using immobilized lipases was explored. The study demonstrated that using molecular sieves for enzyme immobilization resulted in approximately 90% conversion efficiency under optimized conditions . This method not only enhances yield but also allows for enzyme reuse, making it economically viable for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitrobenzyl acetate, and how can microwave-assisted methods improve reaction efficiency?

- Methodological Answer : this compound can be synthesized via acetylation of 4-nitrobenzyl alcohol using acetic anhydride or acetyl chloride. Microwave-assisted catalytic methods enhance reaction efficiency by reducing reaction time and improving yields. For instance, gold nanoparticle-catalyzed acetylation under microwave irradiation achieves high conversion rates (e.g., 95% yield in 30 minutes) . Key parameters include catalyst loading (1–2 mol%), solvent choice (DMF or dichloromethane), and temperature control (60–80°C). NMR characterization (¹H and ¹³C) confirms product purity, with characteristic peaks at δ 2.16 (s, 3H, CH₃), 5.21 (s, 2H, CH₂), and aromatic protons at δ 7.52–8.23 .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include the acetate methyl group (δ 2.16 ppm), benzyl CH₂ (δ 5.21 ppm), and aromatic protons (δ 7.52–8.23 ppm) .

- ¹³C NMR : Peaks at δ 20.78 (CH₃), 64.73 (CH₂), 123.73–147.63 (aromatic carbons), and 170.50 (C=O) confirm ester formation .

- HRMS : High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., [M+H]⁺ at m/z 224.0692 for C₉H₉NO₄) .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

- Answer :

- Molecular Formula : C₉H₉NO₄ .

- Melting Point : 72–74°C (varies with purity) .

- Solubility : Insoluble in water; soluble in DMF, acetone, and chloroform .

- Stability : Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the ester bond .

Advanced Research Questions

Q. How can unintended impurities like 3-amino-4-nitrobenzyl acetate form during synthesis, and what strategies mitigate their presence?

- Methodological Answer : The nitro group in this compound may undergo partial reduction under acidic or reductive conditions, leading to impurities like 3-amino-4-nitrobenzyl acetate. This is observed in reactions involving trace reducing agents or contaminated solvents . Mitigation strategies include:

- Chromatographic Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) to separate impurities .

- Reaction Monitoring : Employ TLC (Rf = 0.45 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) for real-time analysis .

Q. What mechanistic insights explain the reactivity of this compound in benzylic bromination reactions?

- Methodological Answer : In bromination reactions (e.g., with N-bromosuccinimide), the benzylic position of this compound is activated by the electron-withdrawing nitro group, facilitating radical-mediated bromination. Kinetic studies show a Hammett ρ value of -1.38, indicating strong electrophilic character . Competing pathways (e.g., acetoxylation) are suppressed using catalytic LiBr and NaOAc in acetic acid, achieving >80% selectivity for 4-nitrobenzyl bromide .

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis while maintaining sustainability?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Catalyst Recycling : Gold nanoparticles (AuNPs) can be recovered via centrifugation and reused for 5 cycles without significant activity loss .

- Waste Minimization : Implement flow chemistry systems to reduce solvent and reagent consumption by 40–60% .

Properties

IUPAC Name |

(4-nitrophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXQLPUEZYZYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060711 | |

| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-90-9 | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.